6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
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Overview
Description
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid typically involves the following steps:
Formation of the imidazo[1,5-A]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functional groups.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Carboxylation: Carbon dioxide, carboxylating reagents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,5-A]pyridine derivatives.
Scientific Research Applications
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its biological activity and interactions with biological targets.
Material Science: Its unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
- 6-Fluoro-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid
- 3-Methylimidazo[1,5-A]pyridine-1-carboxylic acid
Uniqueness
6-Bromo-3-methylimidazo[1,5-A]pyridine-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and unsubstituted analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-11-8(9(13)14)7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
InChI Key |
OPYRIRRTVBXVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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